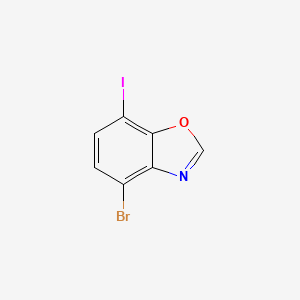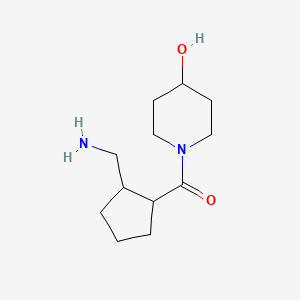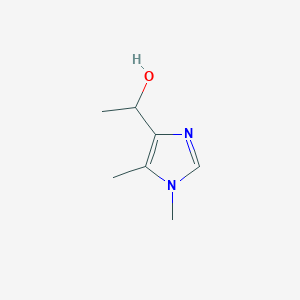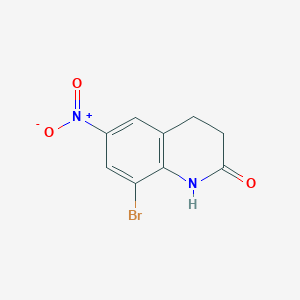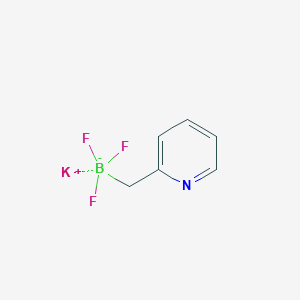
Potassium cyclobutyloxymethyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium cyclobutyloxymethyltrifluoroborate is a chemical compound with the molecular formula C5H8BF3KO. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium cyclobutyloxymethyltrifluoroborate typically involves the reaction of cyclobutyloxymethylboronic acid with potassium bifluoride (KHF2). The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt. The general reaction scheme is as follows:
Cyclobutyloxymethylboronic acid+KHF2→Potassium cyclobutyloxymethyltrifluoroborate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure controls.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium cyclobutyloxymethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Potassium cyclobutyloxymethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which potassium cyclobutyloxymethyltrifluoroborate exerts its effects is primarily through its reactivity as a nucleophile. In cross-coupling reactions, it acts as a nucleophilic partner, forming bonds with electrophilic species. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium cyclobutyloxymethyltrifluoroborate is unique due to its cyclobutyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where such characteristics are advantageous.
Eigenschaften
Molekularformel |
C6H6BF3KN |
|---|---|
Molekulargewicht |
199.03 g/mol |
IUPAC-Name |
potassium;trifluoro(pyridin-2-ylmethyl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c8-7(9,10)5-6-3-1-2-4-11-6;/h1-4H,5H2;/q-1;+1 |
InChI-Schlüssel |
OVXAIPOHXPUSOK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1=CC=CC=N1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




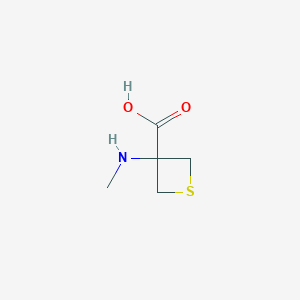

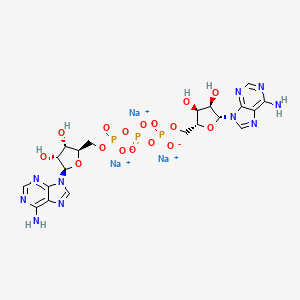

![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)

